4-(N,N-Dibenzylamino)phenylboronic acid
Overview
Description
4-(N,N-Dibenzylamino)phenylboronic acid is an organic compound with the molecular formula C20H20BNO2. It is a boronic acid derivative characterized by the presence of a dibenzylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a white or off-white crystalline solid that is soluble in organic solvents.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-(N,N-Dibenzylamino)phenylboronic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound . For instance, boronic acids are known to be more stable and less reactive in acidic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dibenzylamino)phenylboronic acid typically involves the following steps:
Formation of the Dibenzylamino Intermediate: The initial step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-dibenzylaniline.
Borylation: The dibenzylamino intermediate is then subjected to borylation using a boron source such as boronic acid or boron trihalides. This step is often catalyzed by palladium complexes under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial processes optimize temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dibenzylamino)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Sodium hydroxide, potassium carbonate for various reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
4-(N,N-Dibenzylamino)phenylboronic acid has diverse applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Used in the preparation of advanced materials such as polymers and electronic devices.
Biological Research: Investigated for its potential in biochemical assays and as a probe for detecting biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Diphenylamino)phenylboronic acid: Similar structure but with diphenylamino instead of dibenzylamino.
4-(Diphenylamino)benzeneboronic acid: Another similar compound with a diphenylamino group.
Triphenylamine-4-boronic acid: Contains a triphenylamine moiety.
Uniqueness
4-(N,N-Dibenzylamino)phenylboronic acid is unique due to the presence of the dibenzylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
[4-(dibenzylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQJKOCSXZOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597058 | |
Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159191-44-3 | |
Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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